(2Z)-2-(1,3-benzodioxol-5-yl)-3-(2-ethoxynaphthalen-1-yl)prop-2-enenitrile
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Overview
Description
(2Z)-2-(1,3-benzodioxol-5-yl)-3-(2-ethoxynaphthalen-1-yl)prop-2-enenitrile is a complex organic compound characterized by the presence of a benzodioxole ring and an ethoxynaphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(1,3-benzodioxol-5-yl)-3-(2-ethoxynaphthalen-1-yl)prop-2-enenitrile typically involves multi-step organic reactions. One possible route could involve the formation of the benzodioxole and ethoxynaphthalene intermediates, followed by their coupling through a condensation reaction. The reaction conditions may include the use of catalysts, specific solvents, and controlled temperatures to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route for scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-(1,3-benzodioxol-5-yl)-3-(2-ethoxynaphthalen-1-yl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions could be used to alter the double bonds or nitrile group.
Substitution: Electrophilic or nucleophilic substitution reactions can be employed to modify the aromatic rings.
Common Reagents and Conditions
Common reagents for these reactions may include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would be optimized based on the desired transformation and the stability of the compound.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alkanes.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-2-(1,3-benzodioxol-5-yl)-3-(2-ethoxynaphthalen-1-yl)prop-2-enenitrile could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, this compound might be investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial, anticancer, or anti-inflammatory properties.
Medicine
In medicinal chemistry, the compound could be explored for drug development, targeting specific enzymes or receptors involved in disease pathways.
Industry
In industry, this compound might find applications in the development of new materials, such as polymers or organic semiconductors.
Mechanism of Action
The mechanism of action of (2Z)-2-(1,3-benzodioxol-5-yl)-3-(2-ethoxynaphthalen-1-yl)prop-2-enenitrile would depend on its specific application. For example, if used as a drug, it might interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other benzodioxole or naphthalene derivatives, such as:
- (2Z)-2-(1,3-benzodioxol-5-yl)-3-phenylprop-2-enenitrile
- (2Z)-2-(1,3-benzodioxol-5-yl)-3-(2-methoxynaphthalen-1-yl)prop-2-enenitrile
Uniqueness
The uniqueness of (2Z)-2-(1,3-benzodioxol-5-yl)-3-(2-ethoxynaphthalen-1-yl)prop-2-enenitrile lies in its specific combination of functional groups and stereochemistry, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
(Z)-2-(1,3-benzodioxol-5-yl)-3-(2-ethoxynaphthalen-1-yl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO3/c1-2-24-20-9-7-15-5-3-4-6-18(15)19(20)11-17(13-23)16-8-10-21-22(12-16)26-14-25-21/h3-12H,2,14H2,1H3/b17-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBOSGYAZTREENG-GZTJUZNOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C=C(C#N)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)/C=C(\C#N)/C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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